molecular formula C17H10N2O B1250274 Arnoamine A

Arnoamine A

Cat. No. B1250274
M. Wt: 258.27 g/mol
InChI Key: JADHIFUKJJGDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arnoamine A is a natural product found in Cystodytes with data available.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • The pyridoacridine alkaloids, including arnoamine A, have been a subject of interest due to their unique pentacyclic structures. Research led by Radchenko et al. (2006) developed a simplified synthesis approach for the pyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine skeleton of arnoamine A, demonstrating its potential for chemical studies and applications in various fields (Radchenko, Balaneva, Denisenko, & Novikov, 2006).

2. Chemical Investigation in Marine Organisms

  • Arnoamine A, along with other related metabolites, has been identified in marine organisms like the Senegalese Tunicate Cystodytes sp. This investigation by Diop et al. (2022) highlights the diversity of marine bioactive compounds and their potential applications in pharmacology and biochemistry (Diop, Sow, Fofana, Mbow, & Samb, 2022).

properties

Product Name

Arnoamine A

Molecular Formula

C17H10N2O

Molecular Weight

258.27 g/mol

IUPAC Name

8,15-diazapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,9,11(19),12,14,16-nonaen-13-ol

InChI

InChI=1S/C17H10N2O/c20-14-9-10-6-8-19-13-4-2-1-3-11(13)12-5-7-18-16(14)15(12)17(10)19/h1-9,20H

InChI Key

JADHIFUKJJGDMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C5=C(C=CN25)C=C(C4=NC=C3)O

synonyms

arnoamine A
arnoamine-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.